Diadenosine diphosphate
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Overview
Description
Diadenosine diphosphate is a dinucleotide polyphosphate compound consisting of two adenosine molecules connected by a diphosphate bridge. This compound is a member of the broader family of dinucleoside polyphosphates, which are naturally occurring molecules found in various biological systems. This compound plays a role in cellular signaling and has been implicated in various physiological processes, including the regulation of vascular tone and platelet aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diadenosine diphosphate can be synthesized through enzymatic methods involving the use of specific enzymes such as aminoacyl-tRNA synthetase. This enzyme catalyzes the formation of this compound from adenosine triphosphate and adenosine monophosphate under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the extraction of the compound from biological sources, followed by purification using affinity, anion exchange, and reversed-phase chromatography .
Chemical Reactions Analysis
Types of Reactions: Diadenosine diphosphate undergoes various chemical reactions, including hydrolysis, where it is broken down into adenosine monophosphate and adenosine. It can also participate in phosphorylation reactions, where additional phosphate groups are added to form higher-order polyphosphates .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoric acid, nucleophiles, and specific enzymes such as diadenosine polyphosphate hydrolases. These reactions typically occur under physiological conditions, including neutral pH and ambient temperature .
Major Products Formed: The major products formed from the reactions of this compound include adenosine monophosphate, adenosine triphosphate, and other higher-order polyphosphates such as diadenosine tetraphosphate and diadenosine pentaphosphate .
Scientific Research Applications
Diadenosine diphosphate has a wide range of scientific research applications:
Mechanism of Action
Diadenosine diphosphate exerts its effects through interactions with specific receptors and enzymes. It binds to purinergic receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways involve the release of secondary messengers such as nitric oxide and prostacyclin, which mediate various physiological responses, including vasodilation and inhibition of platelet aggregation . The compound also interacts with diadenosine polyphosphate hydrolases, which hydrolyze it into adenosine monophosphate and adenosine .
Comparison with Similar Compounds
Adenosine diphosphate: Similar in structure but consists of a single adenosine molecule with two phosphate groups. It plays a crucial role in cellular energy transfer and metabolism.
Diadenosine tetraphosphate: Contains four phosphate groups and is involved in stress responses and cellular signaling.
Diadenosine pentaphosphate: Contains five phosphate groups and has similar functions to diadenosine diphosphate but with higher potency in certain biological processes.
Uniqueness: this compound is unique due to its specific role in cellular signaling and its ability to interact with a wide range of receptors and enzymes. Its involvement in both vascular regulation and platelet function distinguishes it from other similar compounds.
Properties
CAS No. |
14938-28-4 |
---|---|
Molecular Formula |
C20H26N10O13P2 |
Molecular Weight |
676.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1 |
InChI Key |
FHISWBUCBBVWGG-SNESVTBZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |
14938-28-4 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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